molecular formula C11H12N2O B13230827 N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline

Cat. No.: B13230827
M. Wt: 188.23 g/mol
InChI Key: SCGRYVKYRLMURU-UHFFFAOYSA-N
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Description

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline is a heterocyclic compound that contains both an oxazole ring and an aniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclodehydration of an appropriate precursor in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-(4-methyl-1,3-oxazol-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring and an aniline moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-4-(4-methyl-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C11H12N2O/c1-8-7-14-11(13-8)9-3-5-10(12-2)6-4-9/h3-7,12H,1-2H3

InChI Key

SCGRYVKYRLMURU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CC=C(C=C2)NC

Origin of Product

United States

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